
N,N-bis(4-bromophenyl)-4-tert-butylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "N,N-bis(4-bromophenyl)-4-tert-butylaniline" is a chemical species that is related to various research areas, including the synthesis of polyimides, the determination of environmental contaminants, and the study of mesomorphic properties of organic compounds. Although the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be useful in understanding the behavior and characteristics of "N,N-bis(4-bromophenyl)-4-tert-butylaniline".
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions and methodologies. For instance, a new class of electrochemically active polyimides with di-tert-butyl-substituted phenylenediamine units was prepared using a conventional two-step procedure, which included a ring-opening polyaddition followed by chemical or thermal cyclodehydration . Similarly, the synthesis of N,N-bis(4-tert-butylphenyl)hydroxylamine was achieved by reducing the corresponding aminoxyl with hydrazine hydrate, and its subsequent reaction with strong acids led to the formation of bis(4-tert-butylphenyl)amine and a phenoxazine derivative . These methods could potentially be adapted for the synthesis of "N,N-bis(4-bromophenyl)-4-tert-butylaniline".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various analytical techniques. For example, the structure of a phenoxazine derivative was established by X-ray diffraction analysis . Additionally, an X-ray diffraction analysis of a chloroterephthalylidene bisaniline compound revealed a staggered arrangement called an 'imbricated structure' . These studies highlight the importance of structural analysis in understanding the properties of organic compounds, which would also be relevant for "N,N-bis(4-bromophenyl)-4-tert-butylaniline".
Chemical Reactions Analysis
The chemical reactions involving related compounds can be complex and diverse. The acid-catalyzed disproportionation of N,N-bis(4-tert-butylphenyl)hydroxylamine, leading to the formation of amines and phenoxazine derivatives, is an example of the type of reactions that these compounds can undergo . Additionally, the oxidation and subsequent conversion of amino groups to tert-butyl-NNO-azoxy groups demonstrate the reactivity of these compounds . Understanding these reactions can provide insights into the potential reactivity of "N,N-bis(4-bromophenyl)-4-tert-butylaniline".
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied extensively. Polyimides containing tert-butyl-blocked phenylenediamine units exhibited high levels of thermal stability, solubility in organic solvents, and electrochromic characteristics . The mesomorphic properties of a series of bisanilines were characterized, showing nematic behavior with broad mesophases and low melting points . These properties are crucial for the application of these materials in various fields and would be relevant for understanding the behavior of "N,N-bis(4-bromophenyl)-4-tert-butylaniline" in different environments and applications.
Scientific Research Applications
Catalytic Applications : N,N-bis(4-bromophenyl)-4-tert-butylaniline and related compounds have been investigated for their potential as catalysts in chemical reactions. For example, iron(III) amine-bis(phenolate) complexes have been studied for catalytic alkylation of aryl Grignard reagents, offering a pathway for C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides (Qian et al., 2011).
Synthesis of Novel Compounds : The chemical has been used in the modular synthesis of various substituted phenyl C-2′-deoxyribonucleosides, demonstrating its utility in creating new molecules (Joubert et al., 2008).
Electrochromic Materials : Studies have explored the use of bis(triarylamine)-based polyimides, including those derived from N,N-bis(4-aminophenyl)-N′,N′-bis(4-tert-butylphenyl)-1,4-phenylenediamine, in electrochromic devices. These materials exhibit reversible redox couples and multi-electrochromic behaviors, making them suitable for applications in electronic displays and smart windows (Wang & Hsiao, 2014).
Pharmaceutical Research : Though you requested to exclude information related to drug use and dosage, it's worth noting that derivatives of N,N-bis(4-bromophenyl)-4-tert-butylaniline have been researched for their potential in pharmaceutical applications, particularly in the synthesis of compounds with potential therapeutic effects.
Material Science : The compound and its derivatives have been used in the development of new materials, such as polymers and liquid crystals, which have specific properties useful in various technological applications (Yasuda & Kimoto, 1998).
Organic Chemistry : The compound has been a key component in various organic chemistry reactions, aiding in the synthesis of complex organic molecules and intermediates for further chemical reactions.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N,N-bis(4-bromophenyl)-4-tert-butylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21Br2N/c1-22(2,3)16-4-10-19(11-5-16)25(20-12-6-17(23)7-13-20)21-14-8-18(24)9-15-21/h4-15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLLWAUOZGXWDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21Br2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dibromo-4''-tert-butyltriphenylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

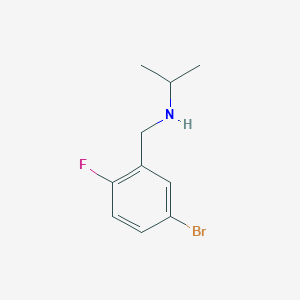
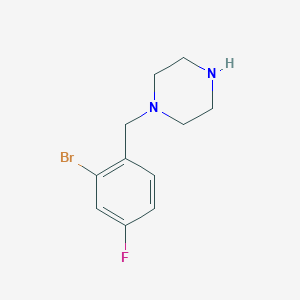
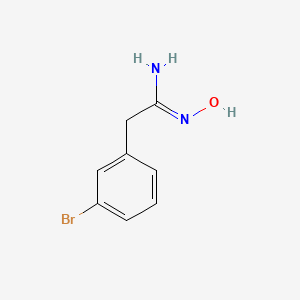
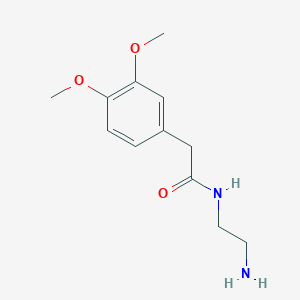
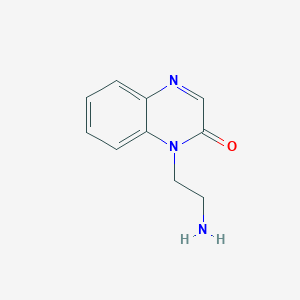
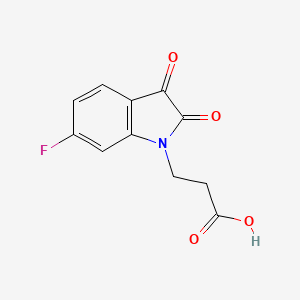





![tert-butyl N-[(1S,3R)-3-(cyanomethyl)cyclopentyl]carbamate](/img/structure/B1287009.png)
![N-([1,1'-Biphenyl]-4-yl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B1287010.png)
![2-Azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B1287013.png)